NB-Enantride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NB-Enantride is synthesized through the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with nopol benzyl ether in the presence of lithium hydride. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions, with careful control of temperature and atmosphere to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: NB-Enantride primarily undergoes reduction reactions. It is particularly effective in the asymmetric reduction of ketones, converting them to secondary alcohols with high enantiomeric excess .
Common Reagents and Conditions:
Reagents: this compound, ketones
Major Products: The major products of these reactions are chiral secondary alcohols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
NB-Enantride has several applications in scientific research:
Chemistry: Used in asymmetric synthesis to produce chiral alcohols with high enantiomeric excess.
Medicine: Utilized in the synthesis of chiral intermediates for pharmaceuticals.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
NB-Enantride exerts its effects through the transfer of a hydride ion to the carbonyl group of ketones, resulting in the formation of a chiral secondary alcohol. The high enantiomeric excess is achieved due to the chiral environment provided by the 9-BBN-nopol benzyl ether adduct .
Comparison with Similar Compounds
Alpine-Hydride: Another chiral borohydride used for asymmetric reductions.
Diisopinocampheylborane (Ipc2BH): Used for the reduction of ketones and aldehydes with high enantiomeric excess.
Uniqueness: NB-Enantride is unique in its ability to achieve high enantiomeric excess in the reduction of straight-chain ketones, such as 2-butanone and 2-octanone, making it a valuable reagent in asymmetric synthesis .
Properties
CAS No. |
81572-37-4 |
---|---|
Molecular Formula |
C26H39BLiO |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
lithium;9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-boranuidabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C26H39BO.Li/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21;/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3;/q-1;+1/t20-,21?,22?,23-,24+,25-;/m0./s1 |
InChI Key |
ZEJMMEPGZKDDIU-PUBDQMGXSA-N |
SMILES |
[Li+].[BH-]1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C |
Isomeric SMILES |
[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@@H]4C[C@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C |
Canonical SMILES |
[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nb-enantride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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